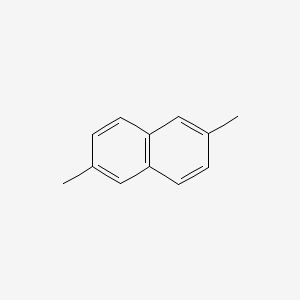

2,6-Dimethylnaphthalene

Cat. No. B7695044

Key on ui cas rn:

96789-56-9

M. Wt: 156.22 g/mol

InChI Key: YGYNBBAUIYTWBF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06072098

Procedure details

A mixture of DMN isomers containing 2% by weight of 2,7-DMN, etc. as shown in Table 3 as the starting raw material was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr-1 in the presence of a catalyst (alumina content of 20% by weight) prepared by molding with alumina, mordenite type H (silica/alumina molar ratio of 203, produced by Tosoh Corporation). The resultant isoiverization reaction product shown in Table 3 as reaction product (1) was incorporated with the same amount of n-heptane, heated to 80° C. to dissolve the reaction product and then cooled to 20° C. to precipitate crystal. The slurry containing the crystal was filtered by suction with a G2 glass filter, and the crystal thus obtained was rinsed with n-heptane cooled to 20° C. in an amount by weight half the reaction product. As a result, there was obtained 2,6-DMN crystal having the chemical composition given in Table 3 as "Crystal (1)" in a recovery rate of 64.2%. Here, the recovery rate is the percentage of the amount of 2,6-DMN in the resultant crystal based on the amount thereof in the starting raw material for crystallization.

[Compound]

Name

raw material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

mordenite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

203

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

product ( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C[C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[CH:9][C:10]([CH3:12])=[CH:11][C:4]=2[CH:3]=1.[CH3:13]CCCCCC>>[CH3:12][C:10]1[CH:9]=[CH:8][C:5]2[CH:6]=[C:7]([CH3:13])[CH:2]=[CH:3][C:4]=2[CH:11]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC2=C(C=C1)C=CC(=C2)C

|

Step Two

[Compound]

|

Name

|

raw material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

mordenite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

203

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

product ( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of DMN isomers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant isoiverization reaction product

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the reaction product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate crystal

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The slurry containing the crystal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered by suction with a G2 glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystal thus obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with n-heptane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 20° C. in an amount by weight half the reaction product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC2=C(C=C1)C=C(C=C2)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06072098

Procedure details

A mixture of DMN isomers containing 2% by weight of 2,7-DMN, etc. as shown in Table 3 as the starting raw material was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr-1 in the presence of a catalyst (alumina content of 20% by weight) prepared by molding with alumina, mordenite type H (silica/alumina molar ratio of 203, produced by Tosoh Corporation). The resultant isoiverization reaction product shown in Table 3 as reaction product (1) was incorporated with the same amount of n-heptane, heated to 80° C. to dissolve the reaction product and then cooled to 20° C. to precipitate crystal. The slurry containing the crystal was filtered by suction with a G2 glass filter, and the crystal thus obtained was rinsed with n-heptane cooled to 20° C. in an amount by weight half the reaction product. As a result, there was obtained 2,6-DMN crystal having the chemical composition given in Table 3 as "Crystal (1)" in a recovery rate of 64.2%. Here, the recovery rate is the percentage of the amount of 2,6-DMN in the resultant crystal based on the amount thereof in the starting raw material for crystallization.

[Compound]

Name

raw material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

mordenite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

203

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

product ( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C[C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[CH:9][C:10]([CH3:12])=[CH:11][C:4]=2[CH:3]=1.[CH3:13]CCCCCC>>[CH3:12][C:10]1[CH:9]=[CH:8][C:5]2[CH:6]=[C:7]([CH3:13])[CH:2]=[CH:3][C:4]=2[CH:11]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC2=C(C=C1)C=CC(=C2)C

|

Step Two

[Compound]

|

Name

|

raw material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

mordenite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

203

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

product ( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of DMN isomers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isomerized under liquid-phase flow system and atmospheric pressure at a reaction temperature of 220° C. at a WHSV of 1.0 hr

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant isoiverization reaction product

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the reaction product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate crystal

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The slurry containing the crystal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered by suction with a G2 glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystal thus obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with n-heptane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 20° C. in an amount by weight half the reaction product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC2=C(C=C1)C=C(C=C2)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |